3-(4-Chlorophenoxy)pentane-2,4-dione
CAS No.: 31168-10-2
Cat. No.: VC3779891
Molecular Formula: C11H11ClO3
Molecular Weight: 226.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31168-10-2 |
|---|---|
| Molecular Formula | C11H11ClO3 |
| Molecular Weight | 226.65 g/mol |
| IUPAC Name | 3-(4-chlorophenoxy)pentane-2,4-dione |
| Standard InChI | InChI=1S/C11H11ClO3/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3 |
| Standard InChI Key | QOOLFYCEZZCVSE-UHFFFAOYSA-N |
| SMILES | CC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl |
| Canonical SMILES | CC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl |
Introduction
Key Findings
3-(4-Chlorophenoxy)pentane-2,4-dione (CAS 31168-10-2) is a chlorinated diketone derivative with potential applications in organic synthesis and pharmaceutical research. While direct biological data for this compound remains limited, structural analogs and synthetic methodologies provide insights into its reactivity and functional versatility. This report synthesizes available data on its chemical properties, synthesis pathways, and comparative analysis with related compounds, emphasizing mechanistic insights from peer-reviewed studies and patent literature.
Chemical Structure and Physicochemical Properties
3-(4-Chlorophenoxy)pentane-2,4-dione belongs to the class of aryloxy diketones, characterized by a pentane-2,4-dione backbone substituted with a 4-chlorophenoxy group. Its molecular formula is , with a molecular weight of 226.65 g/mol. The compound’s IUPAC name, 3-(4-chlorophenoxy)pentane-2,4-dione, reflects its structural configuration, where the phenoxy group is attached to the central carbon of the diketone chain.
Key Structural Features:
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Diketone Core: The pentane-2,4-dione moiety provides two ketone groups at positions 2 and 4, enabling participation in keto-enol tautomerism and nucleophilic reactions.
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Chlorophenoxy Substituent: The 4-chlorophenoxy group introduces steric and electronic effects, influencing solubility and reactivity. Chlorine’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.65 g/mol |
| CAS Number | 31168-10-2 |
| SMILES Notation | CC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Synthesis and Preparation
The synthesis of 3-(4-chlorophenoxy)pentane-2,4-dione typically involves nucleophilic substitution or condensation reactions. A patent detailing the synthesis of a structurally related compound, 3-(2-(4-chlorophenoxy)phenyl)-1-methyl-2,4-diketone, offers methodological parallels .
Synthetic Route (Adapted from Patent CN102746209A ):
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Chlorination of Precursor:
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2-(2-(4-Chlorophenyl)phenyl)acetic acid is treated with oxalyl chloride in tetrahydrofuran (THF) to form the corresponding acyl chloride.
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Reaction Conditions: Room temperature, stoichiometric oxalyl chloride (2 equivalents), catalytic -dimethylformamide (DMF).
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Amide Formation:
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The acyl chloride reacts with methyl sarcosinate hydrochloride in the presence of triethylamine, yielding a methyl-2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido intermediate.
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Cyclization:
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The intermediate undergoes base-mediated cyclization using potassium tert-butoxide in toluene, forming the diketone product.
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Key Observations:
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Oxalyl Chloride Efficiency: Compared to thionyl chloride, oxalyl chloride reduces environmental contamination and simplifies purification .
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Solvent Selection: THF and toluene optimize reaction kinetics and product isolation.
Chemical Reactivity and Derivative Formation
The diketone and chlorophenoxy groups confer distinct reactivity patterns:
Keto-Enol Tautomerism
The diketone moiety facilitates keto-enol equilibrium, influencing acidity () and metal-chelation potential. Enolate formation enables alkylation or acylation at the central carbon.
Nucleophilic Substitution
The chlorine atom on the phenoxy ring participates in aromatic substitution reactions. For example:
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Amination: Reaction with amines (e.g., ammonia, primary amines) yields 4-aminophenoxy analogs.
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Hydrolysis: Under basic conditions, chlorine may hydrolyze to a hydroxyl group, though this is less favored due to steric hindrance.
Oxidation and Reduction
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Oxidation: The diketone resists further oxidation under mild conditions but may decarboxylate under strong oxidative stress.
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Reduction: Sodium borohydride selectively reduces ketones to secondary alcohols, though steric factors may limit efficacy.
Table 2: Comparative Reactivity of Chlorophenoxy Diketones
| Reaction Type | 3-(4-Chlorophenoxy)pentane-2,4-dione | 3-(4-Nitrophenoxy) Analogue |
|---|---|---|
| Nucleophilic Substitution | Moderate (Cl activation) | High (NO₂ activation) |
| Enolate Stability | High | Moderate |
Applications in Pharmaceutical and Material Science
While direct applications of 3-(4-chlorophenoxy)pentane-2,4-dione are understudied, structural analogs highlight potential uses:
Enzyme Inhibition
Schiff base derivatives of diketones, such as those reported in crystallographic studies , exhibit inhibitory activity against metabolic enzymes. For example, coumarin-based diketones inhibit cyclooxygenase (COX) and lipoxygenase (LOX), suggesting anti-inflammatory potential .
Antimicrobial Agents
Chlorinated aromatic compounds often display broad-spectrum antimicrobial activity. The 4-chlorophenoxy group may enhance membrane permeability, disrupting bacterial cell walls.
Material Science
Diketones serve as ligands in coordination polymers. The chlorophenoxy group could modulate polymer solubility and thermal stability.
Challenges and Future Directions
Current limitations in 3-(4-chlorophenoxy)pentane-2,4-dione research include:
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Synthetic Scalability: Patent methods require optimization for industrial-scale production.
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Biological Data Gaps: In vitro and in vivo studies are needed to validate hypothesized activities.
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Structural Analogs: Derivatives with modified substituents (e.g., methoxy, nitro groups) could enhance functionality.
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